molecular formula C14H12N2O B15054368 (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol

(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B15054368
M. Wt: 224.26 g/mol
InChI Key: AJNSWPFJSNGMSG-UHFFFAOYSA-N
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Description

(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the condensation of an aromatic aldehyde with o-phenylenediamine. This reaction is often carried out in the presence of a suitable catalyst and solvent. For example, the reaction can be performed using N,N-dimethylformamide (DMF) as a solvent and sulfur as a catalyst . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted benzimidazole compounds .

Scientific Research Applications

(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in the context of anticancer activity . Additionally, the compound’s interaction with nucleic acids and proteins can influence cellular processes such as DNA replication and transcription .

Comparison with Similar Compounds

  • (1H-Benzimidazol-2-yl)(phenyl)methanone
  • N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
  • 2-Phenyl substituted Benzimidazole derivatives

Comparison: (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of a hydroxyl group attached to the benzimidazole ring. This structural feature distinguishes it from other similar compounds, such as (1H-Benzimidazol-2-yl)(phenyl)methanone, which lacks the hydroxyl group . The hydroxyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

(6-phenyl-1H-benzimidazol-2-yl)methanol

InChI

InChI=1S/C14H12N2O/c17-9-14-15-12-7-6-11(8-13(12)16-14)10-4-2-1-3-5-10/h1-8,17H,9H2,(H,15,16)

InChI Key

AJNSWPFJSNGMSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)CO

Origin of Product

United States

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